tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate
Description
Historical Context and Development in Carbamate Chemistry
Carbamates, organic compounds derived from carbamic acid ($$NH_2COOH$$), have been pivotal in synthetic chemistry since their discovery in the 19th century. The foundational work of Jean-Baptiste Dumas in 1833 on urethanes laid the groundwork for understanding carbamate esters. By the mid-20th century, the introduction of the tert-butyloxycarbonyl (Boc) group revolutionized amine protection strategies, enabling precise control in peptide synthesis and drug design. The Boc group’s acid-labile nature, first exploited in the 1950s, allowed selective deprotection without disrupting other functional groups, making it indispensable in multi-step syntheses.
The compound tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate emerged as a specialized derivative within this framework, combining the stability of the Boc group with the structural versatility of secondary amines. Its development reflects broader trends in carbamate chemistry, where tailored protecting groups address challenges in stereoselective synthesis and functional group compatibility.
Significance in N-Boc Protected Amine Research
N-Boc protected amines are critical intermediates in organic synthesis, particularly for preventing unwanted side reactions during nucleophilic or oxidative conditions. The Boc group’s ability to stabilize amines while permitting mild acidic deprotection (e.g., with trifluoroacetic acid) has made it a cornerstone in pharmaceutical research.
This compound exemplifies these advantages. Its structure features a secondary amine shielded by the Boc group, enabling its use in constructing complex molecules such as peptidomimetics and heterocycles. Recent studies highlight its role in synthesizing kinase inhibitors and antiviral agents, where precise amine reactivity modulation is essential.
Chemical Classification and Nomenclature Systems
This compound belongs to the carbamate ester subclass, characterized by the $$R_2NC(O)OR'$$ functional group. Its IUPAC name, This compound , systematically describes:
- A tert-butyl group ($$(CH3)3C-$$) attached to the carbamate oxygen.
- A propan-2-yl backbone with an ethylamino substituent at position 1.
Molecular Formula : $$C{10}H{22}N2O2$$
Molecular Weight : 202.29 g/mol
CAS Registry Number : 1702807-93-9.
Table 1: Structural and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$C{10}H{22}N2O2$$ |
| Molecular Weight | 202.29 g/mol |
| CAS Number | 1702807-93-9 |
The stereochemistry of the propan-2-yl group can lead to enantiomers, though most synthetic routes yield racemic mixtures unless chiral catalysts are employed.
Current Research Status and Academic Importance
Recent advancements in Boc chemistry have focused on optimizing protection/deprotection kinetics and expanding substrate scope. For instance, continuous-flow thermal deprotection methods minimize side reactions in Boc-cleavage, enhancing yields in complex syntheses. This compound has been utilized in:
- Peptide Synthesis : As a building block for introducing ethylamino motifs into peptide chains.
- Polymer Chemistry : Serving as a monomer for polyurethanes with tailored thermal stability.
- Medicinal Chemistry : Acting as an intermediate in protease inhibitors and kinase-targeted therapies.
Table 2: Key Applications in Recent Studies
*SPPS: Solid-phase peptide synthesis.
Ongoing research explores its utility in biocatalysis and materials science, where its hydrolytic stability under basic conditions is advantageous.
Properties
IUPAC Name |
tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRACYXJGFHJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate involves several steps. One common method starts with the reaction of 1-methyl-1H-pyrazole-5-amine with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile . This intermediate is then subjected to amination, reduction, esterification, trityl protection, and condensation steps to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl N-[1-(ethylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
This compound is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the development of more complex molecules, which are essential for various chemical applications. Its ability to undergo multiple reactions makes it a valuable building block in synthetic chemistry.
Biology
In biological research, tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate serves as a precursor for the development of biologically active compounds. Its structural properties allow for modifications that can enhance biological activity, making it useful in pharmacological studies.
Medicine
The compound is involved in drug development processes, particularly as a prodrug or an intermediate in synthesizing pharmaceutical agents. Its derivatives may exhibit improved bioavailability and reduced toxicity compared to parent compounds, making them suitable candidates for therapeutic applications .
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique properties facilitate the formulation of products with specific functionalities required in various industrial processes .
Case Studies and Research Findings
Several studies have documented the utility of this compound in various contexts:
- Synthesis of Prodrugs : Research has shown that carbamate derivatives can enhance drug delivery by improving solubility and permeability across biological membranes. This is particularly relevant for drugs targeting systemic conditions such as diabetes and autoimmune diseases .
- Biological Activity : Studies indicate that modifications to the carbamate structure can lead to compounds with enhanced pharmacological properties, making them suitable for further development as therapeutic agents against specific diseases .
- Industrial Applications : The compound's role in producing specialty chemicals has been explored in several industrial contexts, demonstrating its versatility and importance in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (2-(ethylamino)ethyl)carbamate (CAS 113283-93-5)
- Structure: Features a Boc-protected ethylamino group on an ethyl chain instead of propan-2-yl.
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (CAS 1221818-65-0)
- Structure: Incorporates a piperidine ring and a propenoyl group.
- Implications: The piperidine ring introduces rigidity and may enhance metabolic stability, while the propenoyl group enables conjugation in polymer chemistry .
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)
(S)-tert-Butyl 1-(methylamino)propan-2-ylcarbamate
tert-Butyl N-(2-{[(3-chlorophenyl)methyl]amino}ethyl)carbamate
- Structure : Includes a 3-chlorobenzyl substituent.
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate is a carbamate derivative that has gained attention in pharmaceutical and biochemical research due to its potential biological activity. This compound's structure, which includes a tert-butyl group and an ethylamino moiety, allows it to interact with various biological targets, influencing enzyme activity and receptor signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Tert-butyl group : A bulky hydrophobic moiety that enhances lipophilicity.
- Carbamate functional group : A reactive site that can form covalent bonds with nucleophiles.
- Ethylamino side chain : This moiety is crucial for biological interactions, particularly in receptor binding.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The carbamate group can undergo hydrolysis, leading to the release of the active ethylamino component, which may interact with specific enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence the signaling pathways of various receptors, potentially altering physiological responses.
Biological Activity Data
Research studies have highlighted the compound's biological activities through various assays. Below is a summary table illustrating its effects on different biological targets:
Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Interaction Study : A study profiling 976 chemicals found that this compound exhibited significant interaction with cholinesterase, suggesting its potential role in neuropharmacology .
- Receptor Binding Analysis : Research indicated that the compound could effectively bind to G-protein coupled receptors (GPCRs), which are critical in mediating various physiological responses .
- Pharmacological Evaluation : In vivo studies demonstrated that administration of this compound led to observable changes in metabolic rates, indicating its potential as a therapeutic agent in metabolic disorders .
Q & A
Q. What are the critical considerations for optimizing the synthesis of tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate?
- Methodological Answer : Synthesis optimization requires addressing steric hindrance at the carbamate group and ensuring selective alkylation of the ethylamine moiety. Use of Boc (tert-butoxycarbonyl) as a protecting group stabilizes the intermediate during coupling reactions (e.g., with propan-2-yl derivatives) . Key parameters include:
- Temperature : Maintain ≤0°C during Boc-deprotection to prevent side reactions.
- Catalysts : Employ coupling agents like HATU or DIPEA in anhydrous DMF to enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–40%) improves yield (typically 60–75%) .
Q. How can NMR and LC-MS resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and ethylamino protons (δ ~2.6–3.1 ppm). Coupling constants (J) distinguish cis/trans conformers in the propan-2-yl chain .
- LC-MS : Monitor molecular ion [M+H]⁺ at m/z 245.3 (calculated for C₁₁H₂₂N₂O₂) to confirm purity ≥95%. Fragmentation patterns (e.g., loss of Boc group at m/z 145) validate the carbamate linkage .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent:
- Solid State : Store at –20°C under nitrogen; degradation <5% over 6 months (HPLC-monitored) .
- Solution Phase : Avoid aqueous buffers (pH >7) to prevent Boc cleavage. Use anhydrous DMSO for long-term stock solutions .
Advanced Research Questions
Q. How do steric and electronic effects influence stereochemical outcomes during alkylation of the ethylamino group?
- Methodological Answer :
- Steric Effects : Bulky tert-butyl groups restrict rotation, favoring trans-alkylation products (confirmed via X-ray crystallography in analogous carbamates ).
- Electronic Effects : Electron-withdrawing substituents on the propan-2-yl chain increase electrophilicity, accelerating nucleophilic attack by ethylamine (kinetic studies show 2x rate enhancement with nitro groups ).
- Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >99% ee .
Q. How to address contradictions in purity assessments between NMR and LC-MS data?
- Methodological Answer : Discrepancies arise from residual solvents (NMR) vs. ion suppression (LC-MS):
- NMR : Quantify impurities (e.g., DMF at δ 8.0 ppm) via integration against tert-butyl signals .
- LC-MS : Use high-resolution MS (HRMS) to detect low-abundance adducts (e.g., sodium/potassium) that skew purity calculations .
- Cross-Validation : Combine with elemental analysis (C, H, N ±0.3%) for definitive purity .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer :
- Co-solvents : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility (up to 1.2 mM) without destabilizing the carbamate .
- Prodrug Design : Replace tert-butyl with PEG-linked groups to improve bioavailability (tested in murine models ).
Q. How to validate intermolecular interactions in crystal structures of related carbamates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
